molecular formula C16H18N4O2 B2363770 1-(1,3-Benzoxazol-2-yl)-N-(2-cyanoethyl)-N-methylpyrrolidine-2-carboxamide CAS No. 2307990-42-5

1-(1,3-Benzoxazol-2-yl)-N-(2-cyanoethyl)-N-methylpyrrolidine-2-carboxamide

Cat. No.: B2363770
CAS No.: 2307990-42-5
M. Wt: 298.346
InChI Key: IKTKQDXUCXPTJL-UHFFFAOYSA-N
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Description

1-(1,3-Benzoxazol-2-yl)-N-(2-cyanoethyl)-N-methylpyrrolidine-2-carboxamide is a complex organic compound that features a benzoxazole ring, a cyanoethyl group, and a pyrrolidine carboxamide moiety

Scientific Research Applications

1-(1,3-Benzoxazol-2-yl)-N-(2-cyanoethyl)-N-methylpyrrolidine-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.

    Industry: The compound can be used in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Benzoxazol-2-yl)-N-(2-cyanoethyl)-N-methylpyrrolidine-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoxazole ring, followed by the introduction of the cyanoethyl group and the pyrrolidine carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Benzoxazol-2-yl)-N-(2-cyanoethyl)-N-methylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a critical role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can produce a wide range of substituted compounds.

Mechanism of Action

The mechanism of action of 1-(1,3-Benzoxazol-2-yl)-N-(2-cyanoethyl)-N-methylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-(1,3-Benzoxazol-2-yl)-N-methylpyrrolidine-2-carboxamide: Lacks the cyanoethyl group, which may affect its reactivity and applications.

    1-(1,3-Benzoxazol-2-yl)-N-(2-cyanoethyl)pyrrolidine-2-carboxamide: Lacks the N-methyl group, potentially altering its chemical properties.

Uniqueness

1-(1,3-Benzoxazol-2-yl)-N-(2-cyanoethyl)-N-methylpyrrolidine-2-carboxamide is unique due to the presence of both the cyanoethyl and N-methyl groups, which can influence its chemical reactivity and potential applications. These structural features may provide advantages in specific research and industrial contexts.

Properties

IUPAC Name

1-(1,3-benzoxazol-2-yl)-N-(2-cyanoethyl)-N-methylpyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-19(10-5-9-17)15(21)13-7-4-11-20(13)16-18-12-6-2-3-8-14(12)22-16/h2-3,6,8,13H,4-5,7,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTKQDXUCXPTJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC#N)C(=O)C1CCCN1C2=NC3=CC=CC=C3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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